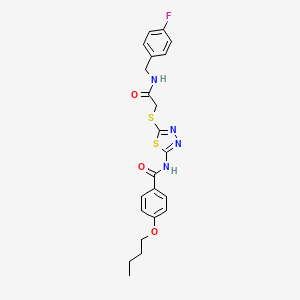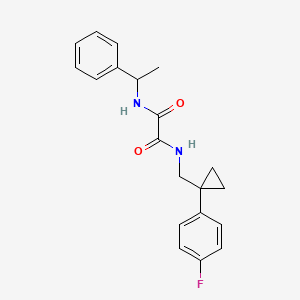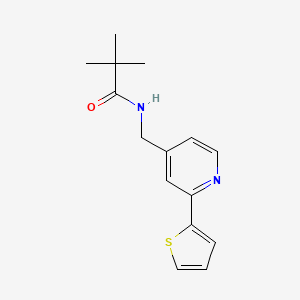
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide” is a complex organic compound that contains a pyridine ring and a thiophene ring, both of which are aromatic heterocycles. The compound also contains an amide group, which is a common functional group in biochemistry and drug design .
Molecular Structure Analysis
The presence of the pyridine and thiophene rings in the compound suggests that it may exhibit aromaticity, which can contribute to its stability. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, while the amide group could influence its solubility .Applications De Recherche Scientifique
Histone Deacetylase Inhibition
A structurally related compound, MGCD0103, has been shown to be an isotype-selective histone deacetylase (HDAC) inhibitor. It exhibits significant antitumor activity both in vitro and in vivo, highlighting the therapeutic potential of similar compounds in cancer treatment. MGCD0103 has progressed to clinical trials, underscoring its promise as an anticancer drug (Zhou et al., 2008).
Molecular Structure and Crystallography
Research into the molecular structure of compounds related to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide, such as N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, has provided insights into their complex molecular conformation, stabilized by intramolecular hydrogen bonding. These studies are fundamental for understanding the chemical behavior and potential applications of these compounds in drug design and material science (Atalay et al., 2016).
Nonaqueous Capillary Electrophoresis
The separation and analysis of structurally related compounds, including this compound, using nonaqueous capillary electrophoresis techniques, are essential for quality control in pharmaceutical manufacturing. This method's effectiveness underscores its utility in ensuring the purity and efficacy of pharmaceutical compounds (Ye et al., 2012).
Antidepressant and Nootropic Agents
Compounds with structural similarities to this compound have been synthesized and evaluated for their antidepressant and nootropic activities. This research demonstrates the potential of such compounds in developing new treatments for depression and cognitive disorders (Thomas et al., 2016).
Material Science Applications
Research into polymers and materials incorporating similar molecular structures has shown significant advancements in areas such as electrochromic devices, high-refractive-index materials, and thermal stability. These findings point to the broad utility of such compounds beyond pharmaceuticals, including applications in electronics, optics, and materials engineering (Hasegawa et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-10-11-6-7-16-12(9-11)13-5-4-8-19-13/h4-9H,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZIYLJKMBNIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

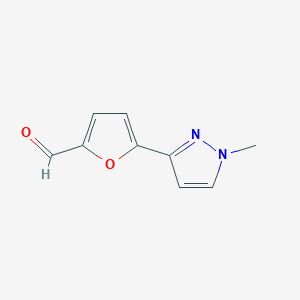
![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)
![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)
piperidin-1-yl]-1,3-thiazol-5-yl}methylidene)amine](/img/structure/B2779849.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide](/img/structure/B2779850.png)
![N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2779851.png)
![N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2779852.png)
![N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide](/img/structure/B2779853.png)
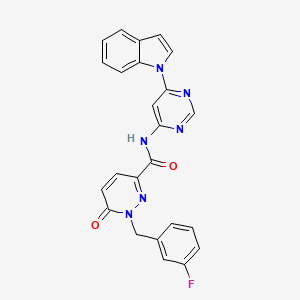


![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2779857.png)
